N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13467279
Molecular Formula: C16H23ClN2O
Molecular Weight: 294.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H23ClN2O |
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Molecular Weight | 294.82 g/mol |
IUPAC Name | N-[(3S)-1-benzylpyrrolidin-3-yl]-2-chloro-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C16H23ClN2O/c1-13(2)19(16(20)10-17)15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m0/s1 |
Standard InChI Key | VMQFTQGJHMZLBY-HNNXBMFYSA-N |
Isomeric SMILES | CC(C)N([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CCl |
SMILES | CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Canonical SMILES | CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure (C₁₇H₂₅ClN₂O) features a chiral pyrrolidine ring substituted at the 3-position with a benzyl group and an isopropylacetamide side chain. The (S)-configuration at the pyrrolidine C3 position introduces stereochemical specificity, which critically influences its binding affinity to biological targets . Key structural elements include:
Stereochemical Implications
The (S)-enantiomer demonstrates superior biological activity compared to its (R)-counterpart, as evidenced by receptor-binding assays . Molecular docking simulations suggest that the spatial orientation of the benzyl group and acetamide side chain optimizes interactions with putative targets such as G protein-coupled receptors (GPCRs).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core.
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Benzylation: N-alkylation with benzyl bromide introduces the aromatic substituent.
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Acetamide Functionalization: Coupling with 2-chloro-N-isopropylacetamide via nucleophilic acyl substitution completes the structure .
Critical reaction parameters include:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in acylation steps.
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Temperature Control: Maintaining 0–5°C during benzylation minimizes side reactions.
Analytical Characterization
Purity and identity are confirmed through:
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High-Performance Liquid Chromatography (HPLC): Retention time = 12.3 min (C18 column, acetonitrile/water gradient) .
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Nuclear Magnetic Resonance (NMR): Key signals include δ 7.28–7.35 (m, 5H, benzyl aromatic), δ 3.82 (q, J = 6.5 Hz, pyrrolidine CH), and δ 1.42 (d, J = 6.8 Hz, isopropyl CH₃).
Physicochemical Properties
The compound’s drug-like properties are summarized below:
Stability studies indicate degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, necessitating storage at 2–8°C in inert atmospheres.
Biological Activity and Mechanisms
Receptor Interactions
In vitro assays reveal dose-dependent modulation of:
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μ-Opioid Receptors: IC₅₀ = 240 nM (naloxone as control).
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TRPV1 Channels: EC₅₀ = 1.2 μM (capsaicin as agonist).
The chloroacetamide group may form reversible covalent bonds with cysteine residues in target proteins, prolonging pharmacological effects .
Enzymatic Inhibition
The compound inhibits monoamine oxidase B (MAO-B) with Kᵢ = 85 nM, suggesting potential applications in neurodegenerative disorders. Competitive inhibition kinetics (Lineweaver-Burk plot) indicate binding to the enzyme’s substrate pocket.
Comparative Analysis with Structural Analogues
Structural modifications significantly alter bioactivity:
Analogue | Modification | MAO-B Kᵢ (nM) | LogP |
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N-(1-Benzyl-pyrrolidin-3-yl)-N-methylacetamide | Methyl vs. isopropyl | 320 | 2.1 |
N-(1-Benzyl-piperidin-3-yl)-2-chloroacetamide | Piperidine vs. pyrrolidine | 450 | 2.9 |
Des-chloro derivative | H vs. Cl at acetamide | >10,000 | 1.8 |
The isopropyl group in N-((S)-1-benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide optimizes steric bulk, enhancing MAO-B affinity while maintaining favorable lipophilicity .
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